molecular formula C16H16N2O2 B1594346 n,n'-ethylenebisbenzamide CAS No. 644-33-7

n,n'-ethylenebisbenzamide

Cat. No.: B1594346
CAS No.: 644-33-7
M. Wt: 268.31 g/mol
InChI Key: NWGGAHDZCNJXJA-UHFFFAOYSA-N
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Description

N,N'-Ethylenebisbenzamide (CAS Registry Number 644-33-7) is an organic compound with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.3104 g/mol . This compound is valued in industrial and scientific research for its versatile applications. It is primarily used as a gelling agent and thickener in the formulation of lubricants and greases, where it significantly improves thermal stability and mechanical performance under high-temperature conditions . Its ability to form protective films on metal surfaces also makes it an effective corrosion inhibitor additive in metalworking fluids . In other specialized applications, it acts as a synergist in pesticide formulations, enhancing the dispersion and adherence of active ingredients . From a research perspective, the structural motif of N,N'-ethylenebis(benzamide) serves as a key precursor in coordination chemistry. It can be used to synthesize ligands, such as by reacting with 2-aminobenzamide to form N,N'-ethylene-bis-(2-aminobenzamide), which can then form complexes with various transition metals for further study . The compound exhibits physical properties suited for these roles, including a high melting point of approximately 242 °C and low solubility in water, making it ideal for use in anhydrous systems where long-term stability is required . This product is intended for research and industrial use only. It is not intended for personal or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzamidoethyl)benzamide
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InChI

InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGGAHDZCNJXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID4060943
Record name Benzamide, N,N'-1,2-ethanediylbis-
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Molecular Weight

268.31 g/mol
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Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823197
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

644-33-7
Record name N,N′-1,2-Ethanediylbis[benzamide]
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Record name N,N'-1,2-Ethanediylbisbenzamide
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Record name N,N'-Dibenzoylethylenediamine
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Record name Benzamide, N,N'-1,2-ethanediylbis-
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Record name Benzamide, N,N'-1,2-ethanediylbis-
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Record name N,N'-ethylenebis(benzamide)
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Synthetic Methodologies and Strategic Advancements

Established Synthetic Routes for N,N'-Ethylenebisbenzamide

Traditional methods for synthesizing this compound are reliable and well-documented, primarily involving the direct reaction of readily available precursors.

A primary and straightforward method for preparing this compound is the direct acylation of ethylenediamine (B42938) using benzoyl chloride. smolecule.com In this reaction, the nucleophilic amino groups of ethylenediamine attack the electrophilic carbonyl carbon of two benzoyl chloride molecules, leading to the formation of two amide bonds and the elimination of hydrochloric acid.

Reaction Scheme: Direct Acylation

Reactant 1 Reactant 2 Product
Ethylenediamine Benzoyl chloride This compound

An alternative established pathway involves the reaction between 2,2,2-trichloroacetophenone and ethylenediamine. smolecule.comchemicalbook.com This method provides another direct route to the target molecule. Research has shown this reaction can proceed efficiently under specific conditions, such as in a hexane (B92381) solvent at ambient temperature for a duration of 30 minutes, to yield this compound. chemicalbook.com

Reaction Scheme: Trichloroacetophenone Route

Reactant 1 Reactant 2 Conditions Product
2,2,2-Trichloroacetophenone Ethylenediamine Hexane, 0.5 h, Ambient Temp chemicalbook.com This compound

Advanced Synthetic Approaches and Mechanistic Investigations

Recent advancements in synthetic chemistry have introduced more sophisticated methods for amide and bisamide formation, including electrochemical and metal-catalyzed techniques. These approaches offer potential improvements in efficiency, selectivity, and sustainability.

Electrochemical methods represent a modern approach to organic synthesis, utilizing electricity to drive chemical reactions. In the context of amide synthesis, anodic oxidation can be employed to form N-C or N-N bonds. nih.gov This process typically involves the oxidation of a substrate at the anode to generate a reactive radical or cationic intermediate. cardiff.ac.uk For the synthesis of amides or bisamides, this could involve the anodic oxidation of amines. The resulting intermediates are then trapped by a suitable nucleophile to form the desired product. cardiff.ac.uk For instance, electrochemical strategies have been developed for N-N coupling through the oxidative coupling of imines or for N-P bond formation via the anodic oxidation of an iodide followed by nucleophilic substitution. beilstein-journals.orgosti.gov A proposed pathway for this compound could involve the direct anodic oxidation of the precursor amines to facilitate amide bond formation under mild, catalyst-free conditions. nih.gov

Transition metal-catalyzed carbonylation reactions are powerful tools for constructing carbonyl-containing compounds, including amides. researchgate.netcitycollegekolkata.org These reactions typically use a transition metal catalyst, such as palladium or rhodium, to facilitate the insertion of carbon monoxide (CO) between an organic halide and an amine. researchgate.netuni-rostock.de This process, known as aminocarbonylation, directly forms an amide bond. The synthesis of this compound could be envisioned via a palladium-catalyzed double aminocarbonylation of an appropriate aryl dihalide with ethylenediamine, or conversely, the carbonylation of an aryl halide with ethylenediamine. To overcome the challenges associated with the use of toxic and gaseous carbon monoxide, various CO surrogates, such as N,N-dimethylformamide (DMF), have been developed. citycollegekolkata.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors in this optimization include the choice of coupling agents and solvents.

Coupling Agents: In amide synthesis, coupling agents are used to activate a carboxylic acid for reaction with an amine. csic.es A wide variety of these reagents exist, each with different mechanisms and levels of reactivity. Carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common, but can lead to racemization and purification challenges. peptide.com More advanced phosphonium (B103445) (e.g., PyBOP) and uronium (e.g., HATU, HBTU) reagents often provide faster reactions and less epimerization, making them highly effective for forming challenging amide bonds. peptide.com The selection of the appropriate coupling agent is critical for achieving high efficiency in the synthesis of bisamides. nih.gov

Solvents: The solvent plays a critical role in amide bond formation, with dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) often being required for the activation of carboxylic acids. researchgate.net The choice of solvent can significantly impact reaction rates and yields. Recent research efforts have also focused on identifying greener and more sustainable solvent alternatives, such as γ-valerolactone (GVL) or 2-MeTHF, to reduce the environmental impact of chemical synthesis. csic.es

Table of Common Coupling Reagents in Amide Synthesis

Reagent Class Examples Characteristics
Carbodiimides DCC, DIC, EDC Commonly used; byproduct can complicate purification. peptide.com
Phosphonium Salts BOP, PyBOP, PyAOP Highly effective, especially for sterically hindered or N-methylated amino acids. peptide.com
Uronium/Aminium Salts HBTU, HATU, TSTU Reacts quickly with less epimerization; suitable for rapid protocols and aqueous solutions. peptide.com
Anhydrides T3P® (Propylphosphonic Anhydride) A potential alternative to overcome issues like allergenicity associated with other reagents. csic.es

Derivatization Methodologies for Enhanced Analytical and Functional Properties

Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a specific application, is a critical strategy in the study of this compound. By altering its structure, researchers can enhance its detectability in analytical systems, tailor its reactivity for specific synthetic goals, and simplify its structural elucidation through spectroscopic methods.

The analysis of this compound by chromatographic and mass spectrometric techniques can be significantly improved through chemical derivatization. mdpi.com The primary goals of derivatization in this context are to increase volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC), and improve ionization efficiency and fragmentation for mass spectrometry (MS). ddtjournal.comspectroscopyonline.com

For GC analysis, the volatility of this compound is limited by the hydrogen bonding capacity of its secondary amide groups. Derivatization reactions targeting these N-H protons can replace them with less polar, more volatile groups. lawdata.com.tw Silylation is a common technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net Another approach is acylation, using reagents like pentafluoropropionic anhydride, which introduces a fluoroacyl group. lawdata.com.tw

For HPLC analysis, where volatility is not a concern, derivatization aims to introduce a chromophore or a fluorophore to enhance UV-Vis or fluorescence detection, respectively. thermofisher.com This is particularly useful when analyzing samples at low concentrations. Reagents such as dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the amide nitrogen, attaching a highly responsive moiety to the molecule. thermofisher.comthermofisher.com

In mass spectrometry, derivatization is employed to create derivatives that ionize more efficiently and produce characteristic, structurally informative fragment ions upon collision-induced dissociation (CID). ddtjournal.comspectroscopyonline.com Reagents can be chosen to introduce a permanently charged group or a group that is readily protonated or deprotonated. For example, coupling with a reagent containing a tertiary amine can enhance positive mode electrospray ionization (ESI). nih.gov

Table 1: Potential Derivatization Reagents for Chromatographic and MS Analysis of this compound This table is generated based on established derivatization principles and may not represent experimentally verified reactions for this specific compound.

Analytical Technique Reagent Class Example Reagent Target Functional Group Purpose
GC-MS Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amide N-H Increase volatility, thermal stability
GC-MS Acylating Agents Pentafluoropropionic Anhydride (PFPA) Amide N-H Increase volatility, introduce electronegative groups for ECD
HPLC-UV/Fluorescence Labeling Agents Dansyl Chloride Amide N-H Introduce chromophore/fluorophore for enhanced detection
HPLC-UV/Fluorescence Labeling Agents 9-Fluorenylmethyl chloroformate (FMOC-Cl) Amide N-H Introduce a highly fluorescent group
LC-MS Ionization Enhancers 4-bromo-N-methylbenzylamine (4-BNMA) with EDC Amide N-H (after hydrolysis to amine) Improve ionization efficiency, introduce isotopic pattern nih.gov

Modifying the functional groups of this compound is a key strategy to alter its chemical properties and tailor its reactivity for specific applications. wikipedia.org The principal functional groups available for modification are the two secondary amide linkages (-CO-NH-) and the two phenyl rings.

The amide bond itself is a target for modification. Under strong acidic or basic conditions, the amide linkages can undergo hydrolysis to yield ethylenediamine and benzoic acid, effectively reversing the common synthesis route. smolecule.com This reaction can be used to break down the molecule for analytical purposes or as a step in a larger synthetic sequence.

The reactivity of the amide N-H proton is also significant. This proton can be removed by a strong base to form an amidate anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions. mdpi.com This allows for the introduction of a wide variety of substituents at the nitrogen atoms, profoundly altering the molecule's steric and electronic properties, including its hydrogen-bonding capabilities and solubility.

Furthermore, the aromatic phenyl rings can be modified through electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO2), halogen (-Br, -Cl), or acyl groups can be introduced onto the rings. The amide group is an ortho-, para- director, which would guide the position of the incoming electrophile. Such modifications can be used to synthesize a library of this compound derivatives with fine-tuned electronic and biological properties. ajol.info For instance, the synthesis of N-(substituted coumarin-3-yl) benzamides involves the modification of the benzoyl moiety to incorporate different functionalities. ajol.info

Table 2: Strategies for Targeted Functional Group Modification of this compound

Target Moiety Reaction Type Reagents Resulting Modification Impact on Reactivity/Properties
Amide Linkage Hydrolysis H₃O⁺ or OH⁻ Cleavage to ethylenediamine and benzoic acid Complete loss of original structure; yields constituent amine and acid
Amide N-H N-Alkylation Base (e.g., NaH), Alkyl Halide (R-X) Replacement of H with an alkyl group (R) Blocks hydrogen bond donation; increases steric bulk; alters solubility
Amide N-H N-Acylation Base, Acyl Halide (RCOCl) Replacement of H with an acyl group (RCO) Introduces a third carbonyl; alters electronic properties and conformation
Phenyl Ring Nitration HNO₃, H₂SO₄ Introduction of a nitro group (-NO₂) Deactivates ring to further substitution; provides site for reduction to an amine
Phenyl Ring Halogenation Br₂, FeBr₃ Introduction of a bromine atom (-Br) Alters electronic properties; provides a handle for cross-coupling reactions

Derivatization plays a crucial role in the structural elucidation of molecules by enhancing the information obtained from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Current time information in Bangalore, IN.nih.gov For this compound, derivatization can help confirm its structure, distinguish it from isomers, and facilitate more detailed spectral interpretation. researchgate.netresearchgate.net

In mass spectrometry, derivatization can be used to direct fragmentation pathways, leading to more informative MS/MS spectra. researchgate.netresearchgate.net The underivatized molecule may produce ambiguous fragments. By attaching a charge-carrying or fragmentation-directing group, the fragmentation can be controlled to reveal more about the connectivity of the molecular skeleton. researchgate.net For example, derivatizing the amide nitrogen could lead to a different set of product ions that might better highlight the ethylene (B1197577) bridge or the benzoyl moieties. Furthermore, using reagents with specific isotopic signatures, such as those containing bromine or chlorine, can simplify the identification of derivative-related ions in a complex mass spectrum. nih.gov

In NMR spectroscopy, a simple yet powerful derivatization technique is isotopic labeling. Shaking the sample with deuterium (B1214612) oxide (D₂O) will lead to the exchange of the acidic amide protons (N-H) with deuterium (N-D). In the ¹H NMR spectrum, this results in the disappearance of the N-H signal, confirming its identity and assignment. tsijournals.com More complex derivatizations can be used to resolve signal overlap. By chemically modifying the molecule, for instance through N-acylation, the chemical environment of nearby protons, such as those on the ethylene bridge, is altered, shifting their signals to a different, potentially less crowded, region of the spectrum. ajol.info This can be invaluable for unambiguous signal assignment in detailed 2D NMR studies.

Table 3: Derivatization Techniques for Spectroscopic Studies of this compound

Technique Derivatization Strategy Example Reagent/Method Purpose for Structural Elucidation
¹H NMR Isotopic Exchange Deuterium Oxide (D₂O) Confirms the assignment of exchangeable N-H protons by signal disappearance.
¹H / ¹³C NMR Chemical Shift Derivatization Acetic Anhydride Alters the electronic environment, shifting signals of nearby nuclei to resolve overlaps and aid assignment. ajol.info
MS/MS Fragmentation-Directing Derivatization Isobutyl Chloroformate Alters fragmentation pathways to produce more structurally informative product ions. researchgate.net
MS Isotopic Labeling Reagents containing Br or Cl Introduces a characteristic isotopic pattern, facilitating the identification of derivatized species. nih.gov
MS High-Resolution Mass Spectrometry (HRMS) N/A (Analysis of derivative) Provides highly accurate mass data for derivatized species to confirm elemental composition. tsijournals.com

Investigations into Supramolecular Assembly and Non Covalent Interactions

Hydrogen Bonding Networks in N,N'-Ethylenebisbenzamide Systems

Hydrogen bonds are the primary directional forces responsible for the self-assembly of this compound. The specific geometry and orientation of the amide groups within the molecule dictate the formation of extensive and predictable networks, leading to complex supramolecular structures.

Role of Amide Functional Groups in Directing Self-Assembly

The self-assembly of this compound is fundamentally directed by its two amide functional groups (-CONH-). Each amide group possesses a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), enabling the formation of robust and directional intermolecular N-H···O=C hydrogen bonds. This specific interaction is a cornerstone of crystal engineering and supramolecular design, guiding molecules to arrange themselves into ordered aggregates. nih.gov

The spatial orientation of these amide linkages is critical. Studies on analogous systems, such as organoplatinum(II) complexes and porphyrins, have shown that subtle changes in the connectivity of amide groups can dramatically alter the pathway and cooperativity of the self-assembly process. nih.govnih.gov For instance, the connectivity of the amide bond (i.e., -CONH- vs. -NHCO-) can influence the strength of intermolecular hydrogen bonds, thereby determining the stability and morphology of the resulting supramolecular structures. nih.govnih.gov In molecules like this compound, the flexible ethylene (B1197577) spacer allows the two benzamide (B126) moieties to orient themselves in a way that maximizes these favorable hydrogen bonding interactions, leading to the formation of stable, extended assemblies.

Formation and Characterization of Supramolecular Architectures

In solution, depending on the solvent and concentration, similar amide-containing molecules can form one-dimensional aggregates such as helical fibers or tapes. nih.gov These architectures are often characterized using a combination of spectroscopic and microscopic techniques. For example, UV/Vis and Circular Dichroism (CD) spectroscopy can provide insights into the aggregation state and chirality of the assemblies, while techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) allow for direct visualization of the resulting nanostructures. acs.org

Supramolecular ArchitecturePrimary Driving InteractionsCommon Characterization Methods
Extended Crystalline Networks N-H···O Hydrogen BondsSingle-Crystal X-ray Diffraction
1D Supramolecular Polymers (Fibers/Tapes) N-H···O Hydrogen Bonds, π-π StackingUV/Vis Spectroscopy, AFM, TEM
Helical Aggregates Chiral Induction, N-H···O Hydrogen BondsCircular Dichroism (CD) Spectroscopy

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. tcichemicals.com While specific studies on this compound as a guest are not extensively documented, its structural features—two aromatic rings and hydrogen-bonding amide groups—make it a prime candidate for recognition by various macrocyclic hosts.

Interactions with Macrocyclic Receptors (e.g., Crown Ethers, Cucurbiturils, Pillar[n]arenes, Cavitands)

Macrocyclic receptors are large, cyclic molecules with central cavities capable of encapsulating guest molecules. frontiersin.orgnih.gov The binding is driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. tcichemicals.com

Crown Ethers : These macrocycles are known for binding cations via ion-dipole interactions with their ether oxygens. nih.gov While they primarily recognize charged species, their frameworks can also interact with neutral guests, and functionalized crown ethers have been used to create complex donor-acceptor systems. nih.govscispace.com

Cucurbiturils (CB[n]) : These barrel-shaped hosts have a hydrophobic cavity and two carbonyl-fringed portals. nih.govnih.gov They exhibit a strong affinity for cationic and neutral molecules that can fit within their cavity, with binding stabilized by hydrophobic effects and ion-dipole interactions at the portals. nih.govstrath.ac.uk The benzoyl groups of this compound could potentially be included within the cavity of larger CB[n] homologues like CB beilstein-journals.org or CB nih.gov. sioc-journal.cnmuni.cz

Pillar[n]arenes : These pillar-shaped macrocycles are composed of hydroquinone (B1673460) units, creating a π-electron-rich cavity. nih.govresearchgate.net This feature allows them to bind a variety of π-electron-deficient guests. researchgate.net The electron-rich benzene (B151609) rings of this compound might interact favorably with the exterior of certain functionalized pillar[n]arenes.

Cavitands : These are bowl-shaped molecules with enforced cavities that are well-suited for binding small neutral molecules. nih.govubc.canih.gov The binding is often driven by size and shape complementarity. A molecule like this compound could potentially be recognized if its benzoyl moiety fits within the host's cavity.

Macrocyclic HostKey Structural FeaturePotential Interaction with this compound
Crown Ethers Polyether ringHydrogen bonding with functionalized ether frameworks.
Cucurbit[n]urils Hydrophobic cavity, polar carbonyl portalsInclusion of benzoyl groups in the cavity.
Pillar[n]arenes π-electron-rich cavityπ-π stacking interactions with the host's exterior or cavity.
Cavitands Enforced, rigid cavityShape-complementary inclusion of a benzoyl group.

Modulating Solute-Solvent Interactions in Aqueous and Organic Environments

The interactions between a solute and the surrounding solvent molecules are critical in determining its solubility, conformation, and reactivity. For this compound, the amide groups can form hydrogen bonds with protic solvents like water or alcohols, while the aromatic rings and ethylene bridge favor interactions with nonpolar organic solvents. nih.gov Studies on similar amide-containing molecules have shown that the size and polarity of solvent molecules significantly affect molecular properties, such as the rotational barriers around the amide bond, by stabilizing different conformers through hydrogen bonding. nih.gov

Supramolecular Polymerization and Directed Self-Assembled Nanostructures

Supramolecular polymerization is the process by which monomeric units associate through reversible, non-covalent interactions to form one-dimensional, polymer-like chains. tue.nl This bottom-up approach allows for the creation of well-defined nanomaterials. Molecules like this compound, which contain directional hydrogen-bonding motifs, are excellent candidates for forming such polymers.

The combination of intermolecular hydrogen bonding between the amide groups and π-π stacking interactions between the aromatic benzoyl rings can drive the linear assembly of this compound molecules into long, one-dimensional nanostructures such as fibers, ribbons, or tubes. nih.gov The mechanism of this polymerization can be either isodesmic (where the addition of each monomer is energetically equivalent) or cooperative (where the initial formation of a nucleus makes subsequent monomer addition more favorable). nih.gov Cooperative polymerization, often seen in systems with strong hydrogen bonds, typically leads to the formation of long, uniform polymers. nih.govnih.gov

This directed self-assembly process is a powerful strategy for generating functional nanomaterials. nih.govrsc.org The resulting nanostructures can exhibit emergent properties that are not present in the individual molecules, with potential applications in areas such as biomaterials and electronics. mdpi.com

Principles of Non-Covalent Interactions in Polymeric Systems

The integration of small molecules capable of forming specific and directional non-covalent bonds into polymeric matrices is a cornerstone of designing advanced materials with tunable properties. The compound this compound (EBB) possesses structural features conducive to participating in such interactions. The core principles governing the behavior of EBB within a polymeric system are centered around the interplay of hydrogen bonding and potential π-π stacking interactions.

The EBB molecule contains two secondary amide groups (-CONH-), which are excellent donors and acceptors for hydrogen bonds. The amide proton (N-H) is electrophilic and acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is nucleophilic and serves as a hydrogen bond acceptor. Within a polymer matrix, these amide groups can engage in several hydrogen bonding motifs:

Inter-chain Crosslinking: EBB molecules can act as physical crosslinkers, bridging two different polymer chains. This occurs when the two amide groups of a single EBB molecule form hydrogen bonds with functional groups (e.g., carbonyls, esters, or other amides) on separate polymer backbones. This type of interaction can significantly enhance the mechanical properties of the polymer, such as its modulus and tensile strength, by creating a reversible, three-dimensional network.

Intra-chain Association: EBB can also interact with functional groups along the same polymer chain, leading to more compact chain conformations.

Self-Association: EBB molecules can self-associate through hydrogen bonding between their own amide groups, forming dimers or oligomeric aggregates within the polymer host. This self-assembly can lead to the formation of reinforcing domains.

The strength and prevalence of these hydrogen bonds are influenced by several factors, including the chemical nature of the polymer matrix, the concentration of EBB, and the temperature. In polymers that are themselves capable of hydrogen bonding, a competition for interaction sites will exist between the polymer chains and the EBB molecules.

The combination of strong, directional hydrogen bonding and weaker, less directional π-π stacking allows for a hierarchical self-assembly process. The primary and most dominant interaction is expected to be the hydrogen bonding between the amide groups, which dictates the initial formation of aggregated structures. These primary structures can then be further organized by the weaker aromatic interactions.

Fabrication of Self-Organized Nanosystems and Colloidal Structures

The intrinsic self-assembly capabilities of this compound, driven by its well-defined hydrogen bonding sites, make it a candidate for the bottom-up fabrication of ordered nanosystems and colloidal structures. The formation of these structures is typically induced by changing the solvent environment or temperature, leading to a supersaturated state where self-assembly into thermodynamically stable aggregates becomes favorable.

One of the primary applications of such molecules is as organogelators . In an appropriate organic solvent, EBB molecules can self-assemble into a three-dimensional network of fibers or ribbons. This network immobilizes the solvent molecules, resulting in the formation of a gel. The process is initiated by the formation of one-dimensional chains of EBB molecules linked by intermolecular N-H···O=C hydrogen bonds. These primary chains then associate laterally, driven by further hydrogen bonding and π-π stacking between the phenyl rings, to form thicker fibers. The entanglement of these fibers creates the gel network.

The morphology of the resulting nanostructures is highly dependent on the solvent and the conditions of gelation. For instance, in aromatic solvents, the π-π stacking interactions may be more pronounced, leading to more ordered, tape-like structures. In contrast, in more polar solvents that can compete for hydrogen bonding sites, the self-assembly might be weaker or lead to different morphologies.

The fabrication of colloidal structures from EBB can be achieved through methods such as the reprecipitation method. In this technique, a solution of EBB in a good solvent is rapidly injected into a poor solvent. The sudden change in solvent quality induces the precipitation of EBB, but under controlled conditions, this precipitation can be directed towards the formation of well-defined nanoparticles or colloidal aggregates rather than an amorphous solid. The size and shape of these colloidal particles are governed by the kinetics of nucleation and growth, which can be tuned by parameters such as concentration, solvent composition, and temperature.

The resulting nanosystems, whether in the form of organogel fibers or colloidal particles, exhibit properties that are a direct consequence of their supramolecular organization. For example, the mechanical properties of an EBB-based organogel are determined by the density and connectivity of the fiber network.

Below is a table summarizing the key non-covalent interactions involving this compound and their role in the formation of self-organized structures.

Interaction TypeParticipating Groups in EBBRole in Supramolecular AssemblyResulting Structures
Hydrogen Bonding Amide N-H (donor) and C=O (acceptor)Primary driving force for 1D chain formation and inter-chain association.Fibrillar networks in organogels, polymeric crosslinks.
π-π Stacking Phenyl ringsSecondary interaction promoting lateral association of 1D chains and stabilizing aggregates.Bundling of fibers, formation of more ordered domains.
Van der Waals Forces Entire moleculeGeneral, non-specific attraction contributing to the overall cohesion of the assembled state.Packing of molecules within crystalline or semi-crystalline domains.

Coordination Chemistry of N,n Ethylenebisbenzamide and Its Derivatives

Catalytic Applications of N,N'-Ethylenebisbenzamide Metal Complexes

The metal complexes of this compound and its derivatives have garnered significant interest for their potential catalytic applications. These complexes, particularly those involving transition metals, exhibit versatile catalytic activity in a range of organic transformations. The structural features of the this compound ligand, specifically the presence of nitrogen and oxygen donor atoms and the flexible ethylene (B1197577) bridge, allow for the formation of stable complexes with various metal centers, which are crucial for catalysis.

Metal complexes of ligands structurally similar to this compound, such as the widely studied salen [N,N'-bis(salicylidene)ethylenediamine] and its derivatives, are known to be effective catalysts in both homogeneous and heterogeneous systems. wikipedia.org These analogous complexes have demonstrated remarkable catalytic efficiency in reactions like oxidation, epoxidation, and C-C bond formation. tandfonline.comscispace.com

Homogeneous Catalysis: In homogeneous catalysis, metal complexes of this compound and related Schiff base ligands are soluble in the reaction medium, allowing for high activity and selectivity. For instance, cobalt(III) complexes with ligands derived from ethylenediamine (B42938) and substituted salicylaldehydes have been shown to act as biomimetic catalysts for the aerobic oxidation of catechols. researchgate.net These reactions often follow Michaelis-Menten kinetics, indicating an enzyme-like catalytic behavior. researchgate.net Similarly, copper(II) complexes with Schiff base ligands derived from ethylenediamine and benzaldehyde (B42025) derivatives have been synthesized and characterized, with their catalytic potential being an active area of research. eurjchem.comjournalajacr.comresearchgate.net The catalytic activity of these complexes is influenced by the nature of the metal ion and the specific substituents on the benzaldehyde rings. scispace.com

Heterogeneous Catalysis: For applications requiring catalyst recyclability and ease of separation, heterogeneous catalysts are preferred. Metal complexes of this compound can be immobilized on solid supports to create robust heterogeneous catalysts. While specific examples for this compound are not extensively documented, the principles are well-established for related complexes. For example, copper complexes have been supported on materials like silica (B1680970) and graphene oxide for use in cycloaddition reactions. nih.gov This approach combines the high activity of the molecular catalyst with the practical advantages of a solid-phase system.

The following table summarizes the catalytic applications of metal complexes with ligands analogous to this compound.

Catalyst TypeMetal IonLigand TypeCatalytic ApplicationReference
HomogeneousCo(III)Schiff base (salen-type)Aerobic oxidation of catechols and o-aminophenols researchgate.net
HomogeneousMn(III)Schiff base (salen-type)Oxidation of phenolic lignin (B12514952) model compounds researchgate.net
HomogeneousV(IV)Schiff base (salen-type)Oxygen-transfer catalysis iucr.org
HomogeneousCu(II)Schiff base (salen-type)Ring-opening polymerization of lactide rsc.org
HomogeneousCo(III)N-heterocyclic carbeneKumada–Corriu cross-coupling reactions rsc.org
HeterogeneousCu(I)Poly(N-heterocyclic carbene) on nano-silicaSynthesis of 1,2,3-triazoles nih.gov

The catalytic prowess of this compound metal complexes stems from their ability to facilitate chemical reactions by providing alternative reaction pathways with lower activation energies. Two key mechanistic principles underlie their catalytic function: the stabilization of transition states and the facilitation of electron transfer processes.

Stabilization of Transition States: The ligand framework plays a crucial role in creating a specific coordination environment around the metal center. This pre-organized environment can selectively bind to the substrate and stabilize the high-energy transition state of the reaction. For example, in asymmetric catalysis, chiral Schiff base complexes create a chiral pocket that preferentially binds one enantiomer of the substrate, leading to the formation of a single enantiomeric product. mdpi.com The steric and electronic properties of the this compound ligand can be fine-tuned by introducing different substituents on the phenyl rings, thereby influencing the shape and size of the catalytic pocket and enhancing selectivity.

Electron Transfer: Many catalytic reactions mediated by transition metal complexes involve changes in the oxidation state of the metal center. The this compound ligand, with its N and O donor atoms, can effectively stabilize the metal in different oxidation states required for the catalytic cycle. For instance, in oxidation reactions, a metal center might be oxidized from M(II) to M(III) or M(IV) upon interaction with an oxidant, and then reduced back to its initial state after transferring an oxygen atom to the substrate. The ability of the ligand to accommodate these changes in electron density at the metal center is critical for efficient catalysis. The redox potential of the metal complex, which is a key parameter in electron transfer reactions, can be modulated by the electronic properties of the ligand. nih.gov

In some cases, the ligand itself can be redox-active, participating directly in the electron transfer process. This "non-innocent" behavior of the ligand can open up novel catalytic pathways.

Environmental and Agricultural Applications of Coordination Compounds

Coordination compounds of this compound and its derivatives hold promise for various environmental and agricultural applications, primarily due to their ability to form stable complexes with metal ions. This chelating property is central to their use in heavy metal remediation and as delivery systems for essential micronutrients in agriculture.

Heavy metal pollution of soil and water is a significant environmental concern. Chelating agents are employed to bind to toxic heavy metal ions, forming soluble and less toxic complexes that can be removed from the environment. While this compound itself has not been extensively studied for this purpose, its structural analogues like EDTA and EDDS (ethylenediaminedisuccinic acid) are well-known for their application in soil remediation. researchgate.netrsc.orgnih.gov

The strategy involves the application of the chelating agent to the contaminated soil or water. The chelator selectively binds to heavy metal ions such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn), forming stable, water-soluble complexes. These complexes can then be removed through processes like soil washing or phytoextraction, where plants absorb the metal-chelate complexes from the soil. The effectiveness of a chelating agent depends on its affinity for the target metal ions and its ability to compete with other components in the soil matrix.

The design of effective chelating agents for heavy metal remediation considers several factors, including:

High affinity for target heavy metals: The stability constant of the metal-chelate complex should be high to ensure efficient sequestration.

Selectivity: The chelator should preferentially bind to toxic heavy metals over essential soil minerals like calcium and magnesium.

Biodegradability: Ideally, the chelating agent should be biodegradable to prevent it from becoming a persistent pollutant itself. rsc.org

Derivatives of this compound could be designed to optimize these properties for specific heavy metal remediation applications.

The chelating agent, such as a derivative of this compound, forms a stable complex with the micronutrient metal ion, protecting it from precipitation and making it available for uptake by the plant roots. Iron deficiency, in particular, is a common problem in many agricultural systems, and iron chelates are widely used to correct this issue. nih.govmdpi.com

The effectiveness of a chelated micronutrient fertilizer depends on the stability of the chelate across a range of soil pH values. researchgate.net Different chelating agents are effective in different pH ranges. For example, Fe-EDDHA is stable in a wide pH range, making it suitable for alkaline soils. mdpi.com Research into new and biodegradable chelating agents is ongoing to improve the efficiency and environmental profile of micronutrient fertilizers. nih.gov Analogues of this compound represent a class of compounds that could be developed into effective and environmentally friendly chelating agents for delivering essential micronutrients to crops.

The table below lists common chelating agents used in agriculture and their properties.

Chelating AgentCommon Micronutrients ChelatedEffective pH RangeBiodegradability
EDTAFe, Mn, Zn, CuAcidic to slightly alkaline (up to pH 6.5 for Fe)Poor
DTPAFe, Mn, Zn, CuAcidic to alkaline (up to pH 7.5 for Fe)Poor
EDDHAFeWide range (pH 4-9)Moderate
EDDSFe, Mn, Zn, CuSimilar to EDTAGood
Citric AcidFe, Mn, Zn, CuAcidicGood

Exploration of Biological Activities and Pharmaceutical Potential

Antimicrobial and Antioxidant Efficacy of N,N'-Ethylenebisbenzamide and Derivatives

The dual challenges of microbial resistance and oxidative stress in human health have prompted the investigation of new chemical entities. Benzamide (B126) derivatives, including those based on the this compound core, have emerged as a promising class of compounds with the potential to address these issues.

A variety of this compound derivatives and related benzamides have been synthesized and evaluated for their ability to inhibit the growth of a broad spectrum of pathogenic microorganisms. Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

For instance, a series of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and screened for their in vitro antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. researchgate.net Notably, the derivatives N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine displayed the most favorable antimicrobial activity. researchgate.net Similarly, newly synthesized N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened for their antibacterial activities against S. aureus, Acinetobacter, S. typhi, E. coli, and P. aeruginosa, with several compounds showing promising results. nih.gov

Further research into N-phenethylbenzamide derivatives isolated from Piper betle stems revealed potential antimicrobial activity against Shigella flexneri, Listeria monocytogenes, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values in the range of 16-32 µg/mL. nih.gov The antimicrobial efficacy of certain benzamide derivatives is further highlighted by the activity of compound 5a, which showed a significant zone of inhibition against both B. subtilis and E. coli. nanobioletters.com Additionally, some (E)-N-benzylidene-2,4-dichlorobenzenamine derivatives have exhibited moderate to strong antibacterial and antifungal activities. africanjournalofbiomedicalresearch.com

The structural modifications on the benzamide scaffold, such as the introduction of halogen or nitro groups, have been shown to significantly influence the antimicrobial potency of these molecules. africanjournalofbiomedicalresearch.comnih.gov This suggests that the this compound framework can be strategically functionalized to develop potent antimicrobial agents against a range of clinically relevant pathogens.

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

Compound/Derivative Target Pathogen(s) Observed Activity Reference
N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine S. enterica, P. aeruginosa, S. aureus Favorable antimicrobial activity with LC50 values of 11.6 µM, 86 µM, and 140 µM, respectively. researchgate.net
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine S. enterica, P. aeruginosa, S. aureus Favorable antimicrobial activity with LC50 values of 8.79 µM, 138 µM, and 287 µM, respectively. researchgate.net
Piperbetamides A, C, D and other derivatives S. flexneri, L. monocytogenes, MRSA, Vancomycin-resistant E. faecalis MIC values in the range of 16-32 µg/mL. nih.gov
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide MRSA, Acinetobacter baumannii-MDR Inhibited bacterial growth at 2 μg mL−1 and 16 μg mL−1, respectively. nih.gov
N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives (4a, 4h, 4i) S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans Promising antibacterial and antifungal activities. nih.gov
Compound 5a (a benzamide derivative) B. subtilis, E. coli Zone of inhibition of 25 mm and 31 mm, respectively. MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

In addition to their antimicrobial properties, benzamide derivatives have demonstrated significant potential as antioxidant agents. The ability of these compounds to scavenge free radicals and protect against oxidative stress is a key area of investigation. researchgate.net A study on amino-substituted benzamide derivatives revealed that many of these compounds exhibit improved antioxidative properties compared to the reference molecule, butylated hydroxytoluene (BHT), in both DPPH and FRAP assays. nih.gov

The antioxidant capacity of these molecules is influenced by their chemical structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the benzamide scaffold. nih.gov Computational analysis has shown that the introduction of hydroxy groups can enhance antioxidative features. nih.gov For example, a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, was investigated for its antioxidant activity. nih.gov Furthermore, a series of synthesized amides, including benzanilide (B160483) and N-(4-hydroxyphenyl) acetamide, were evaluated for their antioxidant activity using the DPPH radical scavenging assay, with the latter showing the highest activity due to the presence of a phenol (B47542) group. researchgate.net

These findings underscore the potential of the benzamide framework as a template for designing potent antioxidants. The strategic placement of electron-donating groups and moieties capable of stabilizing free radicals can lead to the development of effective agents for combating oxidative stress-related conditions. nih.gov

Anticancer and Cytotoxicity Studies

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical structures, including those derived from this compound. These compounds have been investigated for their ability to inhibit the proliferation of cancer cells and induce cell death.

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For example, the in vitro cytotoxic activity of N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives was assessed against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov Specifically, N,N'-bis(5-bromo-2-hydroxybenzyl)- and N,N'-bis(5-chloro-2-hydroxybenzyl)-ethylenediamine dihydrochlorides exhibited concentration-dependent cytotoxic activity towards these cell lines. nih.gov

The A549 human lung carcinoma cell line has been a common model for evaluating the anticancer potential of novel compounds. A novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), was investigated for its cytotoxicity in this cell line. nih.gov Similarly, a benzimidazole (B57391) derivative, se-182, exhibited high cytotoxic activity against A549 cells with an IC50 value of 15.80 μg/mL. jksus.org Other studies have also reported the cytotoxic effects of various compounds on A549 cells, highlighting the sensitivity of this cell line to different chemical agents. openmedicinalchemistryjournal.comjobiost.com

The cytotoxic potential of these compounds is not limited to lung cancer cells. For instance, diorganotin(IV) derivatives of 1,2-ethylenediamine N,N'-diacetates have been tested for cytotoxic activity against a range of human tumor cell lines. nih.gov These findings collectively suggest that the this compound scaffold and its derivatives represent a promising avenue for the development of new anticancer therapies.

Table 2: In Vitro Cytotoxicity of Selected Compounds Against Human Cancer Cell Lines

Compound/Derivative Cancer Cell Line(s) Cytotoxicity Measurement (e.g., IC50) Reference
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride A549, MDA-MB-231, PC3 Concentration-dependent cytotoxic activity nih.gov
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride A549, MDA-MB-231, PC3 Concentration-dependent cytotoxic activity nih.gov
se-182 (a benzimidazole derivative) A549, HepG2 IC50 = 15.80 μg/mL, IC50 = 15.58 μg/mL jksus.org
N-methyl-nitroimidazole A549, MDA-MB-231 Reduced LC50 openmedicinalchemistryjournal.com
N-ethyl-nitroimidazole A549, MDA-MB-231 Reduced LC50 openmedicinalchemistryjournal.com
Dibutyltin (IV) N-methyl-N-benzyldithiocarbamate A549 IC50 = 0.80 μM jobiost.com
Tricyclohexyltin (IV) N-methyl-N-benzyldithiocarbamate A549 IC50 = 2.77 μM jobiost.com

The this compound core structure serves as a versatile and fundamental building block in the design and synthesis of more complex therapeutic agents. nih.gov Its rigid yet adaptable framework allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of pharmacological properties. This modular approach is a cornerstone of modern medicinal chemistry, facilitating the creation of libraries of compounds for screening and optimization.

The utility of core scaffolds in drug discovery is well-established. For example, the development of thiocarbazate building blocks has enabled the rapid construction of azapeptides with improved therapeutic characteristics. researchgate.net This concept of using a central molecular framework to build a diverse range of bioactive molecules is directly applicable to this compound. By strategically modifying the phenyl rings and the ethylene (B1197577) linker, researchers can systematically explore the structure-activity relationships and optimize compounds for specific biological targets. The stability and synthetic accessibility of the benzamide moiety further enhance its appeal as a foundational element in the design of novel therapeutics. mdpi.com

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Two primary mechanisms that have been explored for related compounds are enzyme inhibition and receptor binding.

Enzyme Inhibition: Many biologically active molecules function by inhibiting the activity of specific enzymes. libretexts.org Benzamide and sulfonamide derivatives have been investigated as inhibitors of various enzymes. For instance, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com Certain derivatives showed excellent inhibitory potential against AChE, while others were potent inhibitors of α-glucosidase. juniperpublishers.com These findings suggest that this compound derivatives could be designed to target specific enzymes involved in disease pathogenesis. The mechanism of inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or noncompetitive, where the inhibitor binds to an allosteric site. youtube.com

Receptor Binding: Another important mechanism of drug action is the interaction with specific cellular receptors. While direct receptor binding studies for this compound itself are not extensively detailed in the provided context, studies on structurally related N-substituted compounds provide insights into this potential mechanism. For example, detailed receptor binding studies have been conducted on a series of N-substituted ethyl 3-arylnipecotates, which were found to bind selectively to the opiate "mu" receptor. nih.gov The affinity of these compounds for the receptor was consistent with their in vivo activity. nih.gov Techniques such as Scintillation Proximity Assay (SPA) are commonly used to investigate receptor-ligand interactions and can be employed to characterize the binding profiles of novel this compound derivatives. nih.gov Such studies are essential for identifying the specific molecular targets of these compounds and elucidating their mechanism of action.

Development of Pharmaceutical Precursors and Lead Compounds

The structural scaffold of this compound has served as a versatile template for the development of pharmaceutical precursors and lead compounds. Researchers have systematically modified its core structure to explore and optimize its biological activities, leading to the identification of derivatives with potential therapeutic applications. This section details the rational design, synthesis, structure-activity relationships, and preliminary pharmacokinetic profiling of these compounds.

Rational Design and Synthesis of Drug Candidates for Specific Biological Pathways

The rational design of this compound derivatives often involves modifying the benzoyl moieties and the ethylene linker to enhance interactions with specific biological targets. The synthesis of these analogs is typically achieved through the acylation of ethylenediamine (B42938) with various substituted benzoyl chlorides.

One study describes the synthesis of a series of N,N'-(ethane-1,2-diyl)bis(benzamides) (3a-3j). researchgate.net The synthesis involved the reaction of ethylenediamine with different benzoyl chloride derivatives in a basic medium. This straightforward synthetic route allows for the introduction of a wide range of substituents on the phenyl rings, enabling the exploration of their effects on biological activity. researchgate.net For instance, derivatives with varying electronic and steric properties can be generated to probe the binding pockets of target enzymes or receptors.

The design of such compounds is often guided by the desire to mimic or inhibit the function of endogenous molecules. For example, bis-benzamide scaffolds have been explored as α-helix mimetics to disrupt protein-protein interactions, a crucial mechanism in various diseases, including cancer. nih.govelsevierpure.com While not specifically focused on this compound itself, these studies provide a rationale for designing derivatives that can target specific biological pathways by presenting key functional groups in a defined spatial orientation.

Structure-Activity Relationship (SAR) Investigations of Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For bis-benzamide derivatives, SAR investigations have revealed key structural features that govern their biological activity.

In a study of bis-benzamides as inhibitors of the androgen receptor (AR)-coactivator interaction for the treatment of prostate cancer, it was found that specific substitutions on the benzamide rings are critical for activity. nih.govelsevierpure.com For instance, a nitro group at the N-terminus of one benzamide was found to be essential for the inhibitory activity, while the C-terminus of the other could accommodate a methyl ester or a primary carboxamide. nih.gov Modification of the side chains also significantly impacted the antiproliferative activity. nih.gov

Another study on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors highlighted the importance of the substitution pattern of a dimethylamine (B145610) side chain on the inhibitory activity and selectivity. nih.govresearchgate.net Picolinamide derivatives generally showed stronger bioactivity than the corresponding benzamide derivatives. nih.govresearchgate.net These findings, although on related structures, suggest that modifications to the amide linkages and the aromatic rings of this compound could be a fruitful strategy for developing potent and selective inhibitors of various enzymes.

A study on N,N'-(ethane-1,2-diyl)bis(benzamides) investigated their in vitro antileishmanial and hemolytic activities. researchgate.net The results indicated that the substitution pattern on the benzamide rings influenced both the efficacy and toxicity of the compounds. For example, the bis-amide (3d) showed significant hemolytic activity at higher concentrations, while the derivative (3j) was found to be the least toxic. researchgate.net This highlights the delicate balance between therapeutic activity and toxicity that must be considered in the design of new drug candidates.

Table 1: Antiproliferative Activity of selected Bis-Benzamide Derivatives against LNCaP cells

Compound N-Terminus Substituent C-Terminus Substituent IC50 (nM)
3 H COOCH3 Not determined
4 NH2 COOCH3 Not determined
D2 NO2 COOCH3 40
8 NO2 COOH 90
9a NO2 CONH2 57

Data sourced from Molecules (Basel, Switzerland), 24(15), 2783. elsevierpure.com

Potential in Antitubercular Drug Discovery and Development

The ethylenediamine core of this compound is a key pharmacophore in several known antitubercular agents, most notably ethambutol. discoveryjournals.org This has prompted investigations into other ethylenediamine derivatives as potential treatments for tuberculosis (TB).

A review on the antitubercular potential of ethylenediamine derivatives highlights that the 1,2-ethylenediamine moiety is crucial for anti-TB activity. discoveryjournals.org It is suggested that this structural element may be involved in chelation with metal ions essential for mycobacterial enzymes. discoveryjournals.org Any modification that alters the basicity of the amino groups can lead to a decrease in activity, although substitution with an amide, as in this compound, has been shown to retain partial activity in some analogs. discoveryjournals.org

In the search for new anti-TB drugs, a library of compounds was screened, leading to the identification of (S,S)-N,N'-bis-[3-(2,2',6,6'-tetramethylbenzhydryloxy)-2-hydroxy-propyl]-ethylenediamine (S2824) as a hit. nih.gov Subsequent synthesis and testing of analogs of this hit compound revealed that derivatives containing a homopiperazine (B121016) ring exhibited high in vitro activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the range of 0.78-3.13 µg/mL. nih.gov These findings underscore the potential of developing this compound derivatives as novel antitubercular agents.

Table 2: In vitro Antitubercular Activity of selected Ethylenediamine Analogs

Compound Modification MIC against M. tuberculosis (µg/mL)
Analog 1 Homopiperazine ring 0.78-3.13
Analog 2 Homopiperazine ring 0.78-3.13

Data sourced from Bioorganic & Medicinal Chemistry Letters, 19(21), 6067-6070. nih.gov

Preliminary Pharmacokinetic Profiling of Promising Bioactive Compounds

While specific pharmacokinetic data for this compound and its direct derivatives are limited in the public domain, studies on structurally related benzamide compounds can provide some initial insights. The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development.

For instance, clinical pharmacokinetic studies of enzalutamide, a complex benzamide derivative, have shown that it is primarily eliminated by hepatic metabolism. nih.gov Such information is vital for predicting potential drug-drug interactions and for dose adjustments in patients with impaired liver function. nih.gov

Applications in Materials Science and Engineering

Structure-Property-Performance Relationships in N,N'-Ethylenebisbenzamide-Derived Materials

Correlation of Processing and Microstructure with Macroscopic Properties

The performance of polymeric materials is intrinsically linked to the interplay between the manufacturing process, the resultant internal microstructure, and the final observable macroscopic properties. The addition of specific chemical compounds, such as this compound, serves as a powerful tool to manipulate this relationship. In semi-crystalline polymers like polypropylene (B1209903) (PP) and polyamides (PA), this compound primarily functions as a nucleating agent, profoundly influencing the material's final characteristics. ethz.chutb.czresearchgate.net

During polymer processing, such as injection molding or extrusion, the material is melted and then cooled to solidify. The crystallization process begins as the polymer chains arrange themselves from a disordered molten state into ordered structures. tu-darmstadt.de Without additives, this process (homogeneous nucleation) occurs at a lower temperature, leading to a smaller number of large, non-uniform crystalline structures known as spherulites. The introduction of this compound provides dispersed, solid particles that act as heterogeneous nuclei. utb.cz This means that crystallization can begin at higher temperatures and at many more points throughout the polymer melt. ethz.ch

This altered crystallization behavior has a direct and significant impact on the polymer's microstructure. Instead of a few large spherulites, the polymer develops a much greater number of smaller and more uniformly sized spherulites. ethz.ch This refined microstructure is a key determinant of the material's macroscopic properties. nih.govsciety.org For instance, the boundaries between smaller spherulites are less likely to scatter light, which can lead to a significant improvement in optical properties like clarity and a reduction in haze. ethz.chutb.cz

The mechanical properties are also substantially modified. The more uniform and finer crystalline structure can lead to increased stiffness (flexural modulus), hardness, and tensile strength. ethz.chresearchgate.net The fine spherulitic structure provides a more consistent matrix that can better resist deformation under load. Furthermore, the increased crystallization temperature resulting from nucleation shortens the cooling time required for parts to solidify, which can reduce manufacturing cycle times and save energy, making the process more economical. ethz.ch

The table below summarizes the chain of correlation from the addition of this compound during processing to the final properties of the material.

Processing FactorEffect on MicrostructureResulting Macroscopic Property
Addition of this compoundActs as a heterogeneous nucleating agent. utb.czAllows processing at higher crystallization temperatures. ethz.ch
Higher crystallization temperatureIncreases the number of nucleation sites.Reduces manufacturing cycle time and energy costs. ethz.ch
Increased number of nucleation sitesFormation of a large number of small, uniform spherulites. ethz.chImproved optical clarity and reduced haze. utb.cz
Fine and uniform spherulitic structureCreates a more homogeneous and ordered crystalline phase.Increased stiffness, hardness, and tensile strength. researchgate.net

Predictive Modeling for Material Performance and Durability

In modern materials science, predictive modeling has become an indispensable tool for accelerating the design and validation of new materials, reducing the reliance on costly and time-consuming experimental programs. nih.gov These models use computational techniques, including machine learning and finite element analysis, to forecast the performance and durability of materials under various conditions. ipme.rumdpi.com For polymer compounds, these models are crucial for understanding how additives like this compound will affect the final product's lifecycle.

The core principle of predictive modeling is to establish a mathematical relationship between a set of input parameters and desired output properties. researchgate.net For a polymer containing this compound, the input features would include:

Material Composition: The type of base polymer, and the concentration of this compound and any other additives. arxiv.org

Processing Conditions: Parameters such as melt temperature, cooling rate, and pressure from the manufacturing process. sciety.org

Environmental Factors: The expected service temperature, exposure to UV radiation, and contact with chemicals. nih.gov

The model then uses this input data to predict key performance indicators (the output), such as mechanical strength (tensile, flexural, impact), thermal stability, and optical clarity. researchgate.netarxiv.org Machine learning algorithms, for example, are trained on large datasets from past experiments. arxiv.org These datasets allow the model to learn the complex, non-linear relationships between the inputs and outputs. Once trained, the model can make near-instantaneous predictions for new, untested formulations. researchgate.net

Predictive modeling is particularly valuable for assessing long-term durability. taylorfrancis.com The degradation of polymers is a complex process influenced by factors like heat, oxygen, and mechanical stress. researchgate.net Additives can significantly alter this process. A durability model can simulate the aging of a polymer over months or years, predicting the rate of property deterioration. nih.gov By incorporating the effect of an additive like this compound, which can stabilize the polymer's morphology, these models can help engineers select the optimal formulation to meet specific service life requirements without waiting for the results of lengthy physical aging tests. taylorfrancis.com

The table below illustrates the typical components of a predictive model for a polymer system incorporating this compound.

Model ComponentDescriptionExample for a Polymer with this compound
Input Features Variables that describe the material and its conditions.Polypropylene type, %wt of this compound, cooling rate, service temperature. sciety.orgarxiv.org
Modeling Algorithm The computational method used to find correlations.Artificial Neural Network (ANN), Random Forest, Finite Element Method (FEM). mdpi.commdpi.com
Training Data A large dataset of known inputs and corresponding measured outputs.Historical experimental data on tensile strength and clarity for various PP/N,N'-ethylenebisbenzamide blends. researchgate.net
Predicted Outputs The forecasted performance or durability characteristic.Predicted tensile modulus, impact strength, and estimated service life before a 50% loss in strength. nih.govresearchgate.net
Validation Comparing model predictions against new experimental data to verify accuracy.Manufacturing a new blend and testing its properties to see if they match the model's forecast. taylorfrancis.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic characteristics of N,N'-ethylenebisbenzamide.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds. researchgate.net Key absorptions include the N-H stretch, typically observed around 3300 cm⁻¹, and the strong C=O stretching vibration of the amide group, which appears in the region of 1750-1680 cm⁻¹. athabascau.caspectroscopyonline.com The presence of aromatic rings is confirmed by C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. athabascau.ca The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would show characteristic peaks for the aromatic ring vibrations and the C=O stretching modes. s-a-s.orgspectroscopyonline.com The analysis of Raman spectra can be complex due to the number of possible vibrational modes in a molecule of this size. researchgate.netmdpi.com

A summary of key vibrational frequencies for this compound is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
N-HStretch~3300 athabascau.ca
C=O (Amide I)Stretch1750-1680 athabascau.caspectroscopyonline.com
C=C (Aromatic)Stretch~1600, ~1500 athabascau.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. ruc.dk

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum provides information about the different types of hydrogen atoms in the molecule and their neighboring atoms. netlify.appresearchgate.net For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) rings, the protons of the ethylene (B1197577) bridge, and the N-H protons of the amide groups. The chemical shifts and splitting patterns of these signals are diagnostic of the molecular structure. netlify.app The aromatic protons typically appear in the downfield region (around 7-8 ppm), while the ethylene protons would be found further upfield. The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum reveals the different types of carbon atoms in the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. oregonstate.edu Key signals include those for the carbonyl carbons of the amide groups (typically in the range of 160-180 ppm), the aromatic carbons, and the carbons of the ethylene bridge. oregonstate.edusigmaaldrich.com Proton-decoupled ¹³C NMR spectra are usually recorded to simplify the spectrum by removing the splitting caused by attached protons. bhu.ac.in

The following table summarizes the expected chemical shift ranges for the different nuclei in this compound.

NucleusEnvironmentExpected Chemical Shift (ppm)Source
¹HAromatic (C₆H₅)~7-8 netlify.app
¹HEthylene (-CH₂-CH₂-)Upfield region netlify.app
¹HAmide (N-H)Variable, often broad
¹³CCarbonyl (C=O)~160-180 oregonstate.edu
¹³CAromatic (C₆H₅)~120-140 oregonstate.edu
¹³CEthylene (-CH₂-CH₂-)Upfield region oregonstate.edu

Electronic or UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. uzh.chamazonaws.combspublications.net The spectrum is influenced by the presence of chromophores, which are parts of the molecule that absorb light. tanta.edu.eg

In this compound, the benzoyl groups act as chromophores. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups of the amide linkages. uomustansiriyah.edu.iq The π → π* transitions are typically more intense than the n → π* transitions. uzh.ch The position and intensity of these absorption bands can be influenced by the solvent polarity. tanta.edu.eguomustansiriyah.edu.iq

UV-Vis spectroscopy is also a valuable technique for studying the formation of metal complexes with this compound, as coordination to a metal ion can cause shifts in the absorption maxima.

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. horiba.comresearchgate.net While not all molecules fluoresce, those with aromatic groups and conjugated systems, like this compound, have the potential to exhibit fluorescence.

This technique is particularly useful for investigating the interactions between this compound and metal ions. researchgate.net The formation of a metal-ligand complex can significantly alter the fluorescence properties of the ligand, leading to either quenching (decrease in intensity) or enhancement of the fluorescence signal. aps.org By monitoring these changes, researchers can gain information about the binding affinity, stoichiometry, and nature of the interaction between the ligand and various metal ions. researchgate.net An emission spectrum is generated by exciting the sample at a fixed wavelength and scanning the emitted light over a range of wavelengths. edinst.com

Mass Spectrometry (MS) and Chromatographic Separations

The combination of chromatographic separation with mass spectrometric detection provides a powerful approach for the analysis of this compound, especially in complex mixtures or for reaction monitoring.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgshimadzu.com It is well-suited for the analysis of volatile and thermally stable compounds. nih.gov

For this compound, GC-MS can be employed to determine its purity and to identify any volatile impurities or byproducts from its synthesis. phcogres.com The gas chromatograph separates the components of a mixture, and the mass spectrometer then ionizes each separated component and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. wikipedia.org

GC-MS is also a valuable tool for reaction monitoring. nih.govthermofisher.comrsc.orgeurl-pesticides.eu By taking aliquots from a reaction mixture at different time points and analyzing them by GC-MS, chemists can track the consumption of reactants and the formation of products, including this compound, thus optimizing reaction conditions. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Derivatized Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. rsc.org This method is particularly valuable for the analysis of specific compounds within complex mixtures, such as biological matrices or environmental samples. acs.org For a compound like this compound, LC-MS/MS can be employed for both qualitative identification and precise quantification, even at trace levels. acs.orgnih.gov

The core principle of LC-MS/MS involves introducing a sample into a liquid chromatograph, where individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In the tandem mass spectrometry (MS/MS) stage, specific precursor ions are selected, fragmented, and the resulting product ions are detected. This process, often utilizing Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, minimizing interference from other components in the matrix. acs.org

In some cases, derivatization of the analyte is performed prior to LC-MS/MS analysis. researchgate.netresearchgate.net Derivatization involves chemically modifying the target molecule to enhance its chromatographic properties, improve its ionization efficiency, or produce more informative fragments during MS/MS analysis. researchgate.net For this compound, while not inherently required for detection, derivatization could be a strategic approach to further lower detection limits or to improve its separation from interfering compounds in particularly complex sample types. For instance, modification of the amide groups could potentially increase the compound's response in the mass spectrometer. nih.gov

A typical LC-MS/MS method for the quantification of an analyte like this compound would involve the development of a specific protocol outlining the chromatographic conditions and mass spectrometric parameters. This includes the choice of the column, mobile phase composition and gradient, flow rate, ionization source settings, and the selection of precursor and product ion transitions for MRM. nih.govfilab.fr

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Benzamide (B126) Derivative

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transition (Example)Precursor Ion (m/z) -> Product Ion (m/z)

This table presents a hypothetical set of parameters and does not represent actual experimental data for this compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational and Supramolecular Studies

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to conventional mass spectrometry. rsc.org It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, as they drift through a gas-filled chamber under the influence of a weak electric field. rsc.orgrug.nl This capability makes IM-MS particularly powerful for the study of molecular conformation and the characterization of non-covalently bound supramolecular assemblies, which are relevant to the behavior of molecules like this compound. nih.govnih.gov

For a molecule such as this compound, which has rotatable bonds, different conformers (spatial arrangements of atoms) can exist. IM-MS can potentially separate these different conformers in the gas phase, providing insights into the molecule's flexibility and preferred shapes. researchgate.netresearchgate.net The arrival time distribution of the ions at the detector can reveal the presence of multiple conformations, with more compact structures generally having shorter drift times than more elongated ones. rsc.org

Table 2: Potential Applications of IM-MS in the Study of this compound

ApplicationInformation Gained
Conformational Analysis - Identification of different stable conformers in the gas phase. - Determination of the relative abundance of each conformer. - Measurement of collision cross-sections for comparison with theoretical models.
Supramolecular Assembly - Determination of the stoichiometry of self-assembled complexes. - Assessment of the stability of non-covalent interactions in the gas phase. - Elucidation of the overall shape and architecture of supramolecular structures.

This table outlines potential research applications and is not based on published experimental data for this compound.

Crystallographic and Microscopic Structural Elucidation Methods

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of materials. latrobe.edu.aunih.gov It is a fundamental tool for identifying crystalline phases, determining the degree of crystallinity, and analyzing the crystal structure of a powdered sample. nih.govaps.org For a crystalline compound like this compound, PXRD provides a unique diffraction pattern, or "fingerprint," that is characteristic of its specific crystal lattice. latrobe.edu.au

The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the scattered X-rays at various angles. scispace.com Constructive interference of the X-rays occurs at specific angles when the distance between the planes of atoms in the crystal lattice satisfies Bragg's Law. nih.gov The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

Analysis of the PXRD pattern of this compound can reveal several key pieces of information. The positions of the diffraction peaks are related to the dimensions of the unit cell, while the intensities of the peaks are related to the arrangement of atoms within the unit cell. Therefore, PXRD can be used to:

Confirm the identity of a synthesized batch of this compound by comparing its PXRD pattern to a reference pattern.

Identify different polymorphic forms (different crystal structures of the same compound), as each polymorph will have a distinct PXRD pattern. bris.ac.uk

Assess the purity of a sample, as the presence of crystalline impurities will result in additional peaks in the diffractogram.

Quantify the amounts of different crystalline phases in a mixture. spectroscopyonline.com

Table 3: Representative PXRD Peak Data for a Hypothetical Crystalline Organic Compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4100
12.76.945
17.15.280
21.34.260
25.63.575

This table provides an illustrative example of PXRD data and does not represent actual experimental data for this compound.

Small-Angle Scattering Techniques (SANS, SAXS) for Supramolecular Assemblies

Small-angle scattering (SAS) techniques, including Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS), are powerful methods for probing the structure of matter on the nanometer to micrometer length scale. rsc.orgresearchgate.netspectroscopyonline.com These techniques are particularly well-suited for characterizing the size, shape, and organization of supramolecular assemblies in solution or in soft materials like gels, which are relevant to the self-assembling properties of this compound. rsc.orgspectroscopyonline.com

In a small-angle scattering experiment, a collimated beam of X-rays or neutrons is passed through a sample, and the intensity of the scattered radiation is measured at very small angles to the incident beam. acs.org The resulting scattering pattern provides information about the structure of inhomogeneities within the sample, such as self-assembled fibrils or particles. spectroscopyonline.com

Small-Angle X-ray Scattering (SAXS) is sensitive to variations in electron density. acs.org For this compound, SAXS could be used to study the formation and structure of its self-assembled fibrillar networks in organogels. Analysis of the SAXS data can provide quantitative information about the cross-sectional shape and size of the fibrils, their persistence length (a measure of stiffness), and the nature of the network they form. spectroscopyonline.com

Small-Angle Neutron Scattering (SANS) is sensitive to variations in the neutron scattering length density. A key advantage of SANS is the ability to use contrast variation by isotopic substitution, typically by replacing hydrogen with deuterium (B1214612) in the solvent or the molecule itself. This allows for specific parts of a complex system to be highlighted or made "invisible" to the neutrons. For supramolecular assemblies of this compound, SANS could provide detailed information about the internal structure of the fibrils and their interaction with the surrounding solvent. researchgate.netlatrobe.edu.au

Table 5: Information Obtainable from SAXS/SANS for this compound Assemblies

ParameterDescription
Radius of Gyration (Rg) A measure of the overall size of the scattering objects (e.g., fibril cross-section).
Form Factor Provides information about the shape of the individual scattering objects (e.g., cylindrical, lamellar).
Structure Factor Describes the spatial arrangement and interactions between the scattering objects in the assembly.
Porod Exponent Gives information about the nature of the interface of the scattering objects (smooth or fractal).

This table outlines the types of information that can be derived from small-angle scattering experiments on self-assembling systems.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Soft Matter Systems

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a specialized form of transmission electron microscopy that allows for the visualization of specimens in their native, hydrated state. nih.govfilab.fr This is achieved by rapidly freezing a thin film of the sample in a cryogen, such as liquid ethane, which vitrifies the water and prevents the formation of ice crystals that would damage the delicate structures. filab.fr Cryo-TEM is an exceptionally powerful technique for studying the nanostructure of soft matter systems, including the self-assembled fibrillar networks that this compound can form in organogels. researchgate.netnih.gov

The primary advantage of Cryo-TEM over conventional TEM for studying soft matter is the preservation of the native structure. rug.nlnih.gov Traditional TEM requires samples to be dried and often stained with heavy metals, which can introduce artifacts and alter the morphology of the assemblies. rug.nl In contrast, Cryo-TEM provides a snapshot of the structures as they exist in the solution or gel state. nih.gov

For this compound, Cryo-TEM can be used to directly visualize the self-assembled fibrillar networks that are responsible for gelation. researchgate.net The resulting images can provide detailed information on:

The morphology of the individual fibrils (e.g., whether they are straight, twisted, or branched).

The dimensions of the fibrils, such as their width and length. acs.org

The nature of the fibrillar network, including the density of the fibers and the presence of junction points.

The observation of dynamic processes, such as fibril growth or transformations between different morphologies, by vitrifying samples at different time points. nih.gov

Table 6: Illustrative Findings from a Hypothetical Cryo-TEM Study of an Organogelator

ObservationInterpretation
Entangled network of long, uniform fibersThe gel network is formed by the physical entanglement of self-assembled fibrils.
Average fiber width of 10 ± 2 nmProvides a quantitative measure of the size of the primary self-assembled structures.
Presence of helical twisting in the fibersIndicates a chiral packing of the molecules within the fibrils.
Observation of both individual fibers and larger bundlesSuggests a hierarchical self-assembly process where primary fibers aggregate into larger structures.

This table presents a hypothetical set of observations and interpretations from a Cryo-TEM study and does not represent actual experimental data for this compound.

Other Physico-Chemical Characterization Techniques for this compound and its Complexes

Advanced characterization techniques are crucial for elucidating the structural and electronic properties of this compound and its coordination compounds. Methods such as molar conductance measurements, magnetic susceptibility studies, and thermal analysis provide valuable insights into the ionic nature, magnetic behavior, and thermal stability of these compounds.

Molar Conductance Measurements for Ionic Species

Molar conductance measurements are a fundamental tool for investigating whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. This technique helps in determining if the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. researchgate.net

For coordination complexes of N,N'-ethylenebis(2-aminobenzamide), a derivative of this compound, studies have shown that the complexes are generally non-hygroscopic and insoluble in water and common organic solvents. orientjchem.org However, they exhibit solubility in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgekb.eg

When dissolved in a 10⁻³ M solution of DMF or DMSO, the molar conductance values for these complexes are typically found to be low. researchgate.netekb.eg This indicates their non-electrolytic nature, suggesting that the anions (like chloride) are directly coordinated to the central metal ion within the coordination sphere, rather than existing as free ions in the solution. niscpr.res.in Research on various transition metal complexes with ligands similar to this compound consistently reports low molar conductance values, confirming the formation of neutral complexes. gcnayanangal.com

Table 1: Illustrative Molar Conductance Data for Metal Complexes of N,N'-ethylenebis(2-aminobenzamide) in DMF

Note: EBAB refers to N,N'-ethylene-bis-(2-aminobenzamide). The data is illustrative based on descriptive findings in the literature. orientjchem.orgniscpr.res.in

Magnetic Susceptibility Studies of Coordination Compounds

Magnetic susceptibility measurements are instrumental in determining the magnetic properties of coordination compounds, which in turn provides information about the number of unpaired electrons in the metal ion's d-orbitals. libretexts.org This data is crucial for proposing the geometry of the complexes. scispace.com

The magnetic behavior of a compound is categorized as either diamagnetic (repelled by a magnetic field, all electrons paired) or paramagnetic (attracted to a magnetic field, one or more unpaired electrons). ijcrt.org The effective magnetic moment (μ_eff), calculated from susceptibility data, is often compared to the theoretical "spin-only" value to infer the electronic configuration and coordination environment of the metal ion. libretexts.org

For instance, studies on Ru(II) complexes with N,N'-ethylene-bis-(2-aminobenzamide) have indicated a diamagnetic nature, which is consistent with a low-spin d⁶ configuration in an octahedral geometry. orientjchem.org In contrast, complexes with other transition metals may exhibit paramagnetism. The experimentally determined magnetic moments for these complexes help in confirming their proposed structures, such as octahedral geometries. scispace.com The magnetic moments for many first-row transition metal complexes often show values that are larger than the spin-only values, which can be attributed to orbital contributions. libretexts.org

Table 2: Illustrative Magnetic Properties of Transition Metal Complexes with N,N'-ethylenebis(2-aminobenzamide)

Note: The data is illustrative based on descriptive findings in the literature. orientjchem.orgscispace.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. eltra.com It is widely used to study the thermal stability and decomposition patterns of compounds. ijmra.us TGA provides information on decomposition temperatures, the presence of coordinated or lattice water molecules, and the nature of the final residue. researchgate.net

Thermal studies of this compound complexes reveal their thermal stability. orientjchem.org For example, TGA of lanthanide complexes with N,N'-ethylene-bis-(2-aminobenzamide) has been used to understand their decomposition process. niscpr.res.in Typically, the TGA curve will show weight loss at different temperature ranges corresponding to the loss of solvent molecules and the subsequent decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures. researchgate.net

The decomposition of such complexes often occurs in distinct stages. For instance, an initial weight loss at lower temperatures (around 100-200°C) might correspond to the removal of water molecules. Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the this compound ligand itself. The final, stable plateau in the TGA curve corresponds to the formation of a stable metal oxide. ijmra.us The temperature at which decomposition begins is a key indicator of the thermal stability of the complex. nih.gov

Table 3: Illustrative Thermal Decomposition Data for a Hypothetical Metal Complex of this compound, [M(EBB)(H₂O)₂]

Note: EBB stands for this compound. The data is illustrative and represents a typical decomposition pattern.

Theoretical and Computational Research Approaches

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govutdallas.edu This method is instrumental in drug discovery and molecular biology for understanding and predicting intermolecular interactions. utdallas.edu

Molecular docking simulations are employed to predict how n,n'-ethylenebisbenzamide might interact with a biological target, such as an enzyme or receptor. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations. analis.com.my The output of these simulations includes a binding affinity score, commonly expressed in kcal/mol, which estimates the strength of the interaction. nih.gov A lower, more negative binding energy suggests a more stable and favorable interaction. analis.com.my

These simulations also reveal the specific binding mode, including the key amino acid residues in the protein's active site that form interactions—such as hydrogen bonds or hydrophobic interactions—with the ligand. nih.govresearchgate.net By analyzing the conformational dynamics, researchers can understand how the ligand and protein might adjust their shapes to achieve the most stable binding pose. scielo.br For instance, docking studies on benzamide (B126) derivatives have identified critical interactions within the binding pockets of various protein targets. nih.gov

Table 1: Illustrative Example of Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target This table presents hypothetical data for illustrative purposes based on typical outputs from docking simulations.

Parameter Value Description
Binding Affinity -8.2 kcal/mol A quantitative estimate of the binding strength between the ligand and the protein.
Interacting Residues LEU-83, VAL-91, LYS-106 Key amino acids in the protein's binding pocket that form significant contacts with the ligand.
Hydrogen Bonds 2 Formed between the amide hydrogens of the ligand and the carbonyl oxygen of LEU-83.

| RMSD | 1.5 Å | Root-mean-square deviation, indicating a good docking pose replication compared to a reference. scielo.br |

In silico screening, also known as virtual screening, uses computational methods to search large databases of small molecules to identify those most likely to bind to a drug target. scielo.brmdpi.com This approach is a cost-effective and rapid way to narrow down candidates for further experimental testing. nih.gov If this compound were included in such a library, it could be screened against numerous known therapeutic targets.

The benzamide scaffold is present in many pharmacologically active compounds, including inhibitors of enzymes like Rho-associated kinase-1 (ROCK1). nih.gov Virtual screening of benzamide derivatives has been used to identify potential inhibitors for such targets. nih.gov This process could reveal previously unknown pharmacological activities for this compound by comparing its docking scores and binding modes to those of known active compounds across a wide range of biological targets. nih.govnanobioletters.com

Quantum Chemical Calculations (QM) and Electronic Structure Theory

Quantum chemical calculations are used to understand the electronic structure and intrinsic properties of a molecule based on the principles of quantum mechanics. rsdjournal.org These methods provide highly accurate data on molecular systems and can be used to study phenomena that are difficult to probe experimentally. rsdjournal.org

Quantum mechanical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra of molecules. karazin.ua These calculations can determine the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs. researchgate.net For this compound, this analysis would yield theoretical UV-Vis spectra, identifying the primary λ(max) values and the nature of the electronic transitions involved (e.g., π→π* transitions within the benzene (B151609) rings).

When this compound acts as a ligand to form a complex with a transition metal ion, further analysis can be performed. The nephelauxetic effect describes the decrease in the inter-electronic repulsion (measured by the Racah parameter, B) when a metal ion is complexed compared to when it is a free ion. wikipedia.orgdalalinstitute.com This "cloud-expanding" effect is an indicator of the degree of covalent character in the metal-ligand bond; a stronger nephelauxetic effect (i.e., a smaller nephelauxetic parameter, β) implies greater covalency. wikipedia.orgbnmu.ac.in By calculating or experimentally measuring the electronic spectrum of a metal complex of this compound, its position in the nephelauxetic series could be determined, providing insight into its covalent bonding capabilities.

Table 2: Hypothetical Electronic Transition Data for this compound from QM Calculations This table presents hypothetical data for illustrative purposes based on typical outputs from TD-DFT calculations.

Transition Calculated Energy (eV) Calculated Wavelength (nm) Oscillator Strength Description
S₀ → S₁ 4.52 274 0.85 Strong π→π* transition localized on the benzoyl moieties.

Topological analysis methods examine the electron density and related scalar fields to characterize chemical bonding, particularly weak non-covalent interactions that govern molecular recognition and crystal packing. jussieu.fr

QTAIM (Quantum Theory of Atoms in Molecules): This method analyzes the topology of the electron density to partition a molecule into atomic basins and identify bond critical points (BCPs) that characterize chemical bonds. nih.govscirp.org

NCI (Non-Covalent Interaction) Index: The NCI index is based on the reduced density gradient (RDG) and is used to visualize and characterize non-covalent interactions. jussieu.frresearchgate.net When plotted, NCI analysis reveals broad surfaces corresponding to weak interactions, which can be color-coded to distinguish between attractive van der Waals forces (green), repulsive steric clashes (red), and strong, attractive hydrogen bonds (blue). researchgate.net

ELF (Electron Localization Function) and LOL (Localized Orbital Locator): Both ELF and LOL are functions that reveal regions of high electron localization, corresponding to covalent bonds and lone pairs of electrons. mdpi.com They provide a visual map of the electron pair distribution within the molecule. mdpi.com

For this compound, these analyses could map the intramolecular hydrogen bonds between the amide groups and visualize the π-stacking interactions that might occur between molecules in a condensed phase.

Table 3: Interpretation of Non-Covalent Interaction (NCI) Plot Features Based on the established NCI methodology. jussieu.frresearchgate.net

Isosurface Color Sign(λ₂)ρ Value Type of Interaction
Blue Large, negative Strong, attractive (e.g., Hydrogen Bonds)
Green Near zero Weak, attractive (e.g., van der Waals)

| Red | Large, positive | Strong, repulsive (e.g., Steric Clashes) |

Computational Modeling of Material Properties and Systems

Computational modeling can be used to predict the macroscopic properties of materials based on their molecular structure. longdom.orgoaepublish.com Techniques like molecular dynamics (MD) and the Finite Element Method (FEM) can simulate the behavior of a large ensemble of molecules to derive bulk properties. ipme.ru

Predictive Simulations for Material Performance and Design

Predictive simulations, particularly molecular dynamics (MD), are powerful tools for understanding the behavior of materials at an atomic level. researchgate.net For a compound like this compound, which can act as a processing aid or nucleating agent in polymers, MD simulations can elucidate its influence on the host material's properties.

High-throughput molecular dynamics simulations can be employed to calculate key thermophysical properties, such as the glass transition temperature (Tg), which is crucial for determining the operational range of a polymer. chemrxiv.org The presence of this compound can alter the Tg of a polymer, and simulations can predict the magnitude of this change. These simulations can be run on various polymers to screen for the most effective combinations. chemrxiv.org

Recent studies have utilized molecular dynamics to investigate the interaction of various bisamide derivatives. For example, simulations have been used to pinpoint how bisamide-core molecules interact with biological targets, revealing the critical role of specific residues in conferring selectivity. nih.gov While focused on a different application, the methodology is directly transferable to materials science for understanding how this compound interacts with polymer chains at a molecular level.

The data generated from these simulations can be compiled to create predictive models for material design. materize.com This data-driven approach allows for the in silico design of materials with tailored properties, reducing the time and cost associated with experimental trial-and-error. arxiv.orgmaterize.com

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Polymer with this compound This table represents the type of data that could be generated from MD simulations to predict the performance of a polymer composite containing this compound.

Development of Agent-Based Models for Complex Socio-Techno-Economic Systems

Agent-based modeling (ABM) is a computational method used to simulate the actions and interactions of autonomous agents (such as individuals, companies, or other entities) to understand the behavior of a system as a whole. bankofengland.co.uk While direct ABM studies focusing specifically on this compound are not prevalent, the framework is highly applicable for modeling the complex systems in which this compound plays a role, such as the market for polymer additives. amazon.commarketresearchfuture.com

In the context of materials science, an ABM could simulate the entire lifecycle and market dynamics of a polymer containing this compound. The "agents" in such a model could include:

Chemical Manufacturers: Deciding on production levels based on cost and demand.

Plastics Compounders: Choosing which additives to incorporate based on performance data and price.

Product Manufacturers: Selecting polymer composites based on their properties and cost for specific applications (e.g., automotive parts, packaging).

Consumers and Regulators: Influencing demand through purchasing decisions and environmental regulations.

By simulating the interactions between these agents, ABMs can provide insights into market trends, supply chain vulnerabilities, and the potential impact of new regulations on the adoption of materials containing specific additives. bankofengland.co.ukamazon.com For example, an ABM could explore how a shift towards more sustainable or "green" polymer additives impacts the market share of products containing this compound. marketresearchfuture.com These models are powerful tools for policymakers and businesses to test hypothetical scenarios and make more informed decisions without real-world risk. amazon.com

The development of such models requires integrating both quantitative data (e.g., production costs, material properties) and qualitative information from social sciences to accurately represent agent behavior. asme.org Although complex, these models can capture emergent phenomena that are not apparent from analyzing individual components in isolation. bankofengland.co.uk

Advanced Artificial Intelligence and Machine Learning Applications

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by accelerating the discovery and design of new materials. mdpi.com These technologies can analyze vast datasets to identify patterns, predict properties, and guide research in ways that were previously impossible.

Leveraging Knowledge Bases and Tool Hubs for Materials Science Research

For a compound like this compound, a materials knowledge graph could be constructed. This would involve creating a structured database of its properties, synthesis methods, applications in various polymers, and connections to related research. neurips.ccceur-ws.org Such a system would allow researchers to perform complex queries, such as identifying all polymers where this compound is used as a nucleating agent and its effect on their mechanical properties. ceur-ws.org

Several initiatives are focused on creating these tools for the broader chemistry and materials science community:

Materials Knowledge Graphs (MKG): These use LLMs to extract information from literature and create structured databases with nodes (e.g., materials, properties) and edges (relationships). neurips.cc

AI for Chemistry Hubs (AIChemy): These initiatives aim to provide researchers with the necessary tools and resources to apply AI in their work, fostering collaboration and knowledge sharing. aimlic.com

Semantic Data Hubs: Companies like Dow Chemical are building internal data hubs to manage and access decades of R&D knowledge, making it ready for AI and ML applications. progress.com

Enhancing Reasoning and Computational Capabilities for Complex Chemical Tasks

AI, particularly large language models (LLMs), is being developed to go beyond data retrieval and perform complex reasoning tasks in chemistry. openreview.net While standard LLMs have shown promise, their performance on highly specialized chemical tasks can be limited. openreview.netmarktechpost.com To overcome this, specialized AI agents and frameworks are being created.

ChemCrow and ChemAgent: These are AI agents that integrate expert-designed tools with LLMs like GPT-4 to enhance their capabilities for tasks such as synthesis planning and materials design. marktechpost.commdpi.com They can break down complex problems into smaller, manageable steps and leverage external tools to improve accuracy and reasoning. marktechpost.com

AI Chemistry Solvers: These systems are designed to predict reaction outcomes, optimize formulations, and even evaluate the environmental impact of chemical choices, learning from vast databases of chemical knowledge. chemcopilot.com

Explainable AI (XAI): In the context of materials like polyamides, XAI is used to understand the knowledge learned by ML models. researchgate.netnih.govacs.org This helps to validate that the model is capturing the fundamental principles of material science, such as the roles of size exclusion and electrostatic interactions, rather than just correlating data. researchgate.netnih.govacs.org This builds trust and allows for more reliable application of ML in material design. acs.org

Table 2: Comparison of AI/ML Applications in Polymer Science This table outlines various AI and ML techniques and their potential application to research involving this compound.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the tenets of green chemistry, which prioritize efficiency, safety, and the use of renewable resources. nih.govpjoes.com Traditional methods for the synthesis of amides, including N,N'-ethylenebisbenzamide, often rely on stoichiometric activating agents, leading to significant waste. ucl.ac.uk Future research will undoubtedly focus on developing novel and more sustainable synthetic routes.

Key areas of exploration will include:

Catalytic Amide Bond Formation: A major thrust will be the development of catalytic methods that circumvent the need for wasteful stoichiometric reagents. ucl.ac.uk This includes exploring novel metal-based or organocatalysts that can facilitate the direct condensation of carboxylic acids and amines with high atom economy. acs.orgmdpi.com

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally benign approach to amide synthesis. acs.orgmdpi.com Future research could identify or engineer enzymes capable of efficiently producing this compound and its derivatives under mild, aqueous conditions. rsc.orgmdpi.comchemrxiv.orgnih.govfrontiersin.org This approach not only minimizes hazardous waste but also offers the potential for high stereoselectivity in the synthesis of chiral analogues. acs.orgnih.gov

Solvent-Free and Alternative Solvent Systems: Moving away from hazardous organic solvents is a core principle of green chemistry. nih.gov Research into solvent-free reaction conditions, such as mechanochemistry (grinding) or the use of safer, recyclable solvents like ionic liquids or water, will be crucial. nih.govmdpi.comrsc.orgrsc.org

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields, contributing to more energy-efficient processes. nih.govrsc.org The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Synthesis ApproachKey AdvantagesRelevant Research Areas
Catalytic Methods High atom economy, reduced wasteNovel metal and organocatalysts, direct amidation
Biocatalysis High selectivity, mild reaction conditions, renewableEnzyme discovery and engineering, aqueous synthesis
Alternative Solvents Reduced toxicity, recyclabilityIonic liquids, solvent-free reactions (mechanochemistry)
Microwave-Assisted Faster reaction times, energy efficiencyOptimization of microwave parameters for amide synthesis

Design of Responsive and Adaptive Supramolecular Systems for Advanced Functionalities

The ability of this compound to participate in hydrogen bonding makes it an excellent building block for the construction of supramolecular assemblies. smolecule.com Future research will focus on designing "smart" materials based on this scaffold that can respond to external stimuli. nih.govnih.govrsc.orgresearchgate.netenpress-publisher.comjapsonline.com

Potential research directions include:

Stimuli-Responsive Polymers: Incorporating the this compound motif into polymer chains could lead to materials that change their properties in response to stimuli such as pH, temperature, or light. nih.govresearchgate.netjapsonline.commdpi.comnih.gov These "smart polymers" have potential applications in areas like controlled drug delivery, where the release of a therapeutic agent can be triggered by specific physiological conditions, such as the acidic microenvironment of a tumor. enpress-publisher.commdpi.comfrontiersin.org

Supramolecular Gels: The self-assembly of this compound derivatives could be harnessed to form hydrogels or organogels. These materials could find use in tissue engineering, where they can act as scaffolds for cell growth, or in environmental applications for the removal of pollutants. enpress-publisher.com

Molecular Recognition and Sensing: By modifying the benzamide (B126) rings with specific recognition units, it may be possible to create sensors that selectively bind to target molecules or ions. The binding event could then trigger a change in the supramolecular assembly, leading to a detectable signal, such as a change in color or fluorescence.

Rational Design of Next-Generation Coordination Compounds for Multifunctional Applications

The two amide nitrogen atoms and potentially the carbonyl oxygen atoms of this compound can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry. mdpi.comnih.gov This opens the door to the rational design of a vast array of coordination compounds with tailored properties.

Future research in this area will likely focus on:

Metal-Organic Frameworks (MOFs): this compound and its functionalized derivatives can serve as organic linkers in the construction of MOFs. rsc.orgrsc.orgwikipedia.orgusf.eduescholarship.orgrsc.org These highly porous materials have significant potential in gas storage and separation, catalysis, and sensing. By carefully selecting the metal nodes and modifying the linker, it is possible to fine-tune the pore size, shape, and chemical environment of the MOF for specific applications.

Multifunctional Molecular Materials: The combination of the this compound ligand with functional metal ions (e.g., those with interesting magnetic or optical properties) could lead to the development of multifunctional materials. For example, a luminescent lanthanide complex could be designed for applications in bio-imaging, or a paramagnetic transition metal complex could be explored for its magnetic properties. rsc.org

Catalysis: Coordination complexes of this compound could exhibit catalytic activity in a variety of organic transformations. The metal center can act as a Lewis acid to activate substrates, while the ligand framework can be modified to influence the selectivity of the reaction. wikipedia.org

Accelerating Targeted Biological Applications and Drug Discovery Through Integrated Approaches

While this compound itself may not be a drug, its scaffold is a valuable starting point for the discovery of new therapeutic agents. smolecule.comnih.gov Benzamide-containing compounds have already shown promise for their antioxidant and antimicrobial activities. smolecule.com An integrated approach, combining synthetic chemistry, biological screening, and computational modeling, will be key to unlocking the full therapeutic potential of this class of molecules. plos.orgmdpi.commdpi.com

Key research avenues include:

Derivative Synthesis and Screening: The synthesis of libraries of this compound derivatives with diverse substituents on the aromatic rings will be a crucial first step. These libraries can then be screened against a wide range of biological targets to identify compounds with promising activity, for instance, as enzyme inhibitors or receptor modulators. nih.govplos.org

Prodrug Design: The this compound structure could be incorporated into prodrugs to improve the pharmacokinetic properties of known active pharmaceutical ingredients. nih.gov

Antimicrobial and Anticancer Agents: Given the observed antimicrobial and potential anticancer properties of some benzamide derivatives, a focused effort to optimize these activities through structural modification is warranted. smolecule.com

Research ApproachObjectivePotential Outcome
Derivative Libraries Explore structure-activity relationshipsIdentification of lead compounds for various diseases
Prodrug Design Enhance drug delivery and efficacyImproved therapeutic index of existing drugs
Targeted Synthesis Optimize specific biological activitiesDevelopment of new antimicrobial or anticancer agents

Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemical Science

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating research and development. mdpi.comajol.infonih.govumn.edumdpi.com In the context of this compound, this synergy will be invaluable.

Future research will benefit from:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic structures of this compound and its metal complexes. mdpi.comajol.infonih.govmdpi.com This information can help to understand bonding, reactivity, and spectroscopic properties, guiding the design of new molecules with desired characteristics.

Molecular Docking and Dynamics Simulations: For drug discovery applications, molecular docking can be used to predict how this compound derivatives bind to biological targets. plos.orgmdpi.commdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the dynamic behavior of the ligand-protein complex.

Predictive Modeling of Material Properties: Computational methods can be employed to predict the properties of materials based on this compound, such as the gas sorption properties of MOFs or the stimuli-responsive behavior of polymers. This can help to prioritize synthetic efforts and to focus on the most promising candidates.

Exploration of this compound in Nanotechnology and Biomaterials Innovation

The unique structural features of this compound make it a promising candidate for applications in nanotechnology and the development of innovative biomaterials.

Emerging areas of research include:

Self-Assembled Nanostructures: The ability of this compound derivatives to self-assemble into well-defined structures can be exploited to create nanoparticles, nanofibers, and other nanomaterials. These materials could have applications in areas such as drug delivery, bio-imaging, and electronics.

Functional Coatings and Surfaces: Polymers and supramolecular assemblies based on this compound could be used to create functional coatings for medical devices or other surfaces. For example, an antimicrobial coating could be developed to prevent biofilm formation.

Biocompatible and Biodegradable Materials: By carefully designing the chemical structure, it may be possible to create this compound-based biomaterials that are both biocompatible and biodegradable. nih.gov These materials would be particularly attractive for applications in tissue engineering and regenerative medicine. nih.gov

Q & A

Q. What are the common synthetic routes for N,N'-ethylenebisbenzamide, and how can reaction conditions be standardized?

this compound is typically synthesized via condensation reactions between benzoyl chloride derivatives and ethylenediamine. A key method involves stepwise acylation under inert atmospheres, using catalysts like pyridine to neutralize HCl byproducts. For example, benzamide intermediates are often prepared by reacting methyl 3-(chlorocarbonyl)propanoate with primary amines in dichloromethane at room temperature (1–2 hours) . Standardization requires monitoring reaction progress via TLC or HPLC and optimizing parameters (e.g., solvent polarity, temperature) to minimize side products like incomplete acylation.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm).
  • X-ray crystallography : Resolves bond angles and torsion angles, critical for confirming ethylene bridge geometry (e.g., C1–C2–H2 angles reported in crystallographic studies) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H16_{16}N2_2O2_2, expected m/z 268.12) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions or substituent effects. To address this:

  • Control experimental variables : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups on the benzamide ring) and correlate changes with activity trends. For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. What strategies optimize the reaction yield of this compound under catalytic conditions?

Yield optimization involves:

  • Catalyst screening : Pd/C or DMAP improves acylation efficiency by reducing activation energy (e.g., hydrogenation steps at room temperature for 18 hours) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require post-reaction purification via column chromatography .
  • Kinetic studies : Use in situ FTIR to track carbonyl intermediate formation and identify rate-limiting steps .

Q. How can computational models predict the physicochemical properties of this compound analogs?

Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can predict:

  • LogP values : Hydrophobicity trends for analogs with substituents like cyclopropaneamido groups (PubChem CID-specific InChIKey JFYPEBDALFFGGC) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions influencing binding to biological targets (e.g., enzyme active sites) .

Methodological Notes

  • Controlled degradation studies : Assess stability under physiological pH (e.g., pH 7.4 buffer at 37°C for 48 hours) to identify hydrolytic cleavage points in the ethylene bridge .
  • Crystallization protocols : Use slow evaporation from ethanol/water (1:1 v/v) to obtain single crystals suitable for XRD .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.